molecular formula C8H8ClF5O2 B14676107 2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone CAS No. 34844-44-5

2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone

Cat. No.: B14676107
CAS No.: 34844-44-5
M. Wt: 266.59 g/mol
InChI Key: GJDMZUULBCEPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone is a complex organic compound characterized by the presence of multiple halogen atoms and a cyclopentanone ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with a chlorodifluoromethylating agent under controlled conditions to introduce the chlorodifluoromethyl group. This is followed by further functionalization to introduce the trifluoromethyl and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-2,2-difluoroethyl)cyclopentanone
  • 2-(2,2-Difluoro-1-hydroxyethyl)cyclopentanone
  • 2-(2-Chloro-2,2-difluoro-1-hydroxyethyl)cyclopentanone

Uniqueness

2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone is unique due to the presence of both trifluoromethyl and chlorodifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these characteristics are desired.

Properties

CAS No.

34844-44-5

Molecular Formula

C8H8ClF5O2

Molecular Weight

266.59 g/mol

IUPAC Name

2-(1-chloro-1,1,3,3,3-pentafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C8H8ClF5O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4,16H,1-3H2

InChI Key

GJDMZUULBCEPFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(C(F)(F)F)(C(F)(F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.